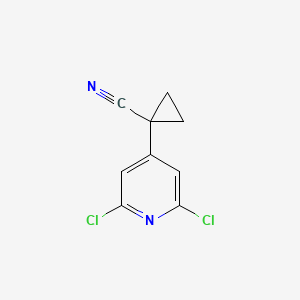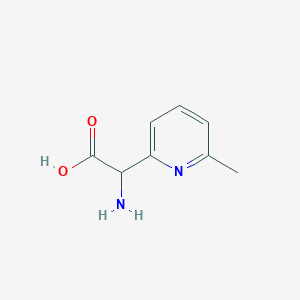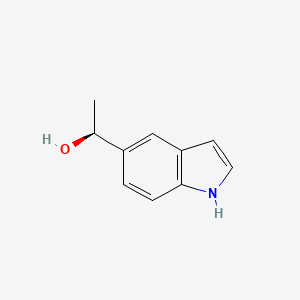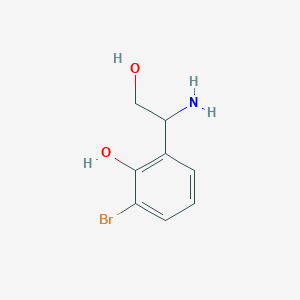
2-(1-Amino-2-hydroxyethyl)-6-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Amino-2-hydroxyethyl)-6-bromophenol is a chemical compound that features a bromine atom attached to a phenol ring, with an amino and hydroxyethyl group at the ortho positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxyethyl groups. One common method involves the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenol is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as ethanolamine) are used to introduce the amino and hydroxyethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be incorporated to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-6-bromophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-6-bromophenol.
Reduction: Formation of 2-(1-Aminoethyl)-6-bromophenol.
Substitution: Formation of 2-(1-Amino-2-hydroxyethyl)-6-substituted phenol.
科学研究应用
2-(1-Amino-2-hydroxyethyl)-6-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the amino and hydroxyethyl groups can enhance its binding affinity and specificity towards certain enzymes .
相似化合物的比较
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-bromophenol
- 2-(1-Amino-2-hydroxyethyl)-6-chlorophenol
- 2-(1-Amino-2-hydroxyethyl)-6-iodophenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-6-bromophenol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
属性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC 名称 |
2-(1-amino-2-hydroxyethyl)-6-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2 |
InChI 键 |
YQNUKWBOXOLUSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


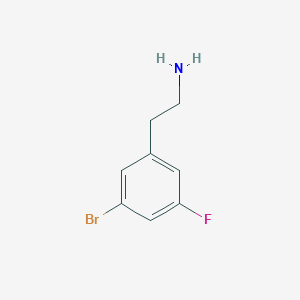
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
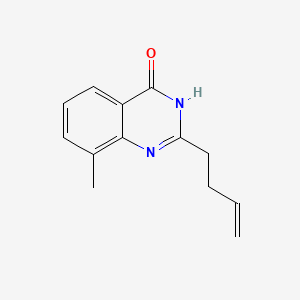
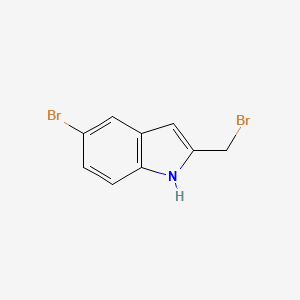
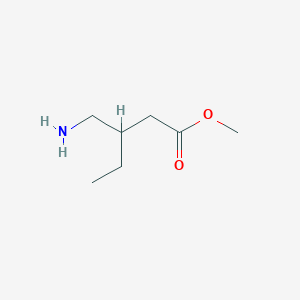
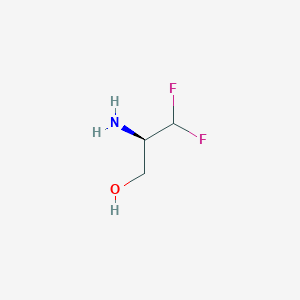
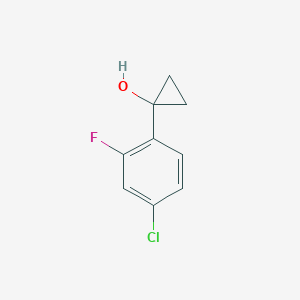
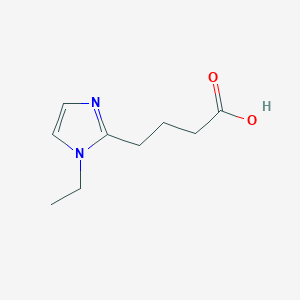
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
